

Spectral Analysis of 2-(4-Methylpiperazin-1-yl)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound **2-(4-Methylpiperazin-1-yl)ethanamine**, a key building block in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectral profile for this compound.

Molecular Structure and Spectroscopic Overview

2-(4-Methylpiperazin-1-yl)ethanamine ($C_7H_{17}N_3$, Molecular Weight: 143.23 g/mol) is a diamine featuring a tertiary amine within a methylpiperazine ring and a primary amine in the ethyl side chain. This unique arrangement of functional groups gives rise to a distinct spectral fingerprint, which is crucial for its identification and characterization.

DOT Script of Molecular Structure:

Caption: Molecular structure of **2-(4-Methylpiperazin-1-yl)ethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.71	Triplet (t)	2H	-CH ₂ -NH ₂
2.20-2.60	Multiplet (m)	10H	-CH ₂ -N(piperazine), N-CH ₂ -(piperazine)
2.21	Singlet (s)	3H	N-CH ₃

Experimental Protocol: ¹H NMR Spectroscopy

A sample of **2-(4-Methylpiperazin-1-yl)ethanamine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and 16 scans. The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz and Fourier transformed to generate the frequency domain spectrum.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Due to the lack of readily available experimental data, the following are predicted chemical shifts based on structure-property relationships and spectral databases of similar compounds.

Chemical Shift (δ) ppm	Assignment
~58	-CH ₂ -NH ₂
~55	-CH ₂ -N(piperazine)
~53	N-CH ₂ -(piperazine)
~46	N-CH ₃
~38	-CH ₂ -CH ₂ -NH ₂

Experimental Protocol: ¹³C NMR Spectroscopy

The sample is prepared as described for ¹H NMR spectroscopy. The ¹³C NMR spectrum is acquired on a 100 MHz NMR spectrometer using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an accumulation of 1024 scans. The FID is processed with a line broadening of 1.0 Hz prior to Fourier transformation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium, broad	N-H stretch (primary amine)
2940-2800	Strong	C-H stretch (aliphatic)
1590-1550	Medium	N-H bend (primary amine)
1450-1470	Medium	C-H bend (alkane)
1150-1050	Strong	C-N stretch (amine)

Experimental Protocol: IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. The spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . An average of 16 scans is taken to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z	Relative Intensity (%)	Assignment
143	Moderate	$[M]^+$ (Molecular ion)
113	High	$[M - \text{CH}_2\text{NH}_2]^+$
99	High	$[M - \text{C}_2\text{H}_4\text{NH}_2]^+$
70	High	[Piperazine ring fragment] $^+$
58	Very High	$[\text{CH}_2=\text{N}(\text{CH}_3)\text{CH}_2\text{CH}_2]^+$
42	High	$[\text{C}_2\text{H}_4\text{N}]^+$

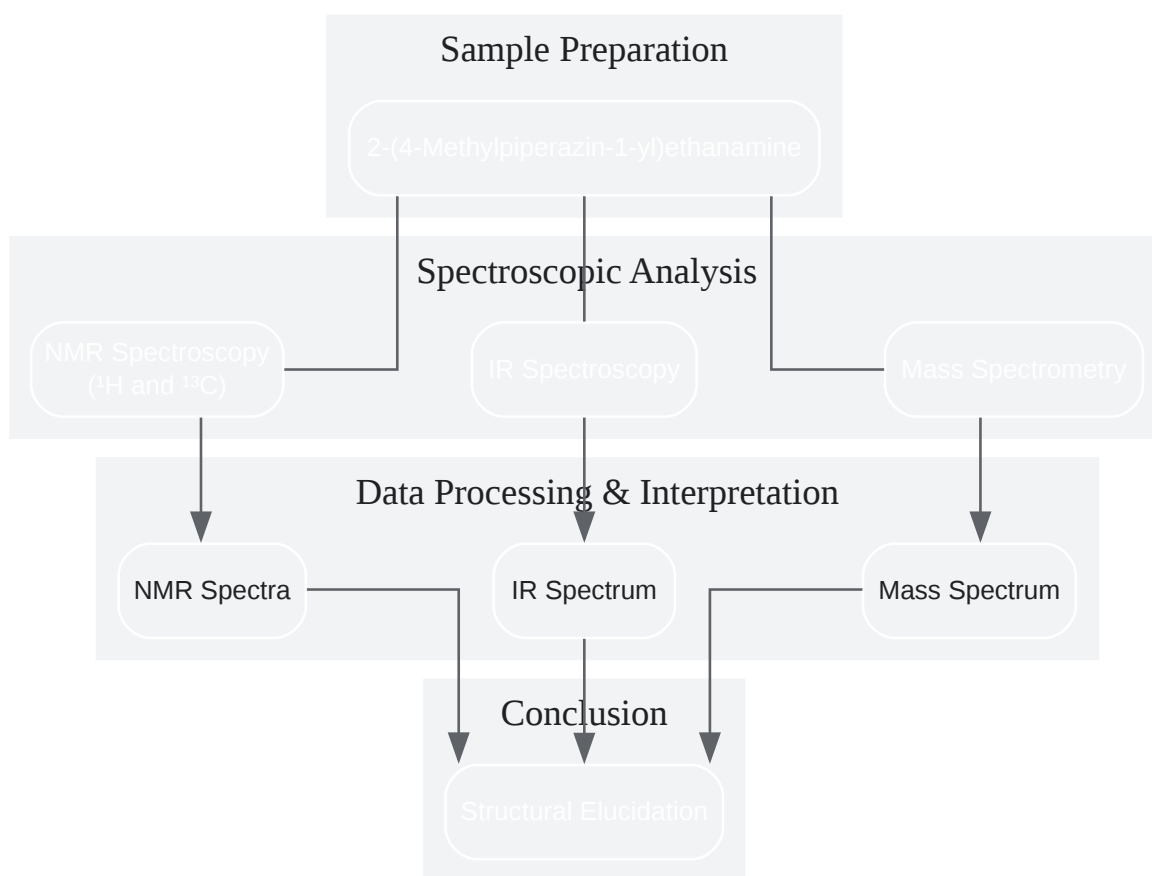
Experimental Protocol: Mass Spectrometry

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph. The electron energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 10-300. The data is collected and processed by the instrument's software to generate the mass spectrum.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like **2-(4-Methylpiperazin-1-yl)ethanamine**.

DOT Script of the Spectral Analysis Workflow:



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Caption: General workflow for spectral analysis.

This guide provides a foundational understanding of the spectral characteristics of **2-(4-Methylpiperazin-1-yl)ethanamine**. The provided data and protocols are intended to assist researchers in the identification and quality control of this important chemical compound.

- To cite this document: BenchChem. [Spectral Analysis of 2-(4-Methylpiperazin-1-yl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211737#2-4-methylpiperazin-1-yl-ethanamine-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1211737#2-4-methylpiperazin-1-yl-ethanamine-spectral-data-nmr-ir-ms)

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